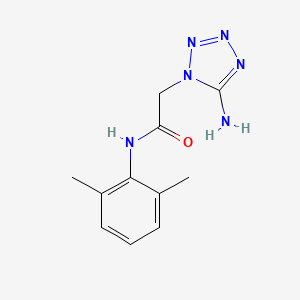![molecular formula C18H19NO3 B5715867 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a derivative of propionic acid and has a molecular formula of C18H19NO3.
Mécanisme D'action
The mechanism of action of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of prostaglandins, and inhibit the activity of HDACs. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to have anti-inflammatory and analgesic properties, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is its potential toxicity, as it has been shown to be cytotoxic to some cell lines. It is also important to note that the effects of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for the study of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of its neuroprotective effects and its potential use in the treatment of these diseases. Additionally, the potential use of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in the treatment of inflammatory and pain-related disorders warrants further investigation.
Méthodes De Synthèse
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate can be synthesized through the reaction between 3,4-dimethylaniline and propionic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate as a white crystalline powder with a melting point of 120-122°C and a purity of 98%.
Applications De Recherche Scientifique
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-17(20)22-16-7-5-6-14(11-16)18(21)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOWIIBVQNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)



![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
